molecular formula C11H17BrN2 B1627237 5-bromo-N-hexylpyridin-2-amine CAS No. 850349-96-1

5-bromo-N-hexylpyridin-2-amine

Cat. No.: B1627237
CAS No.: 850349-96-1
M. Wt: 257.17 g/mol
InChI Key: CLBBDEGBRCDYEE-UHFFFAOYSA-N
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Description

5-bromo-N-hexylpyridin-2-amine is a useful research compound. Its molecular formula is C11H17BrN2 and its molecular weight is 257.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850349-96-1

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

5-bromo-N-hexylpyridin-2-amine

InChI

InChI=1S/C11H17BrN2/c1-2-3-4-5-8-13-11-7-6-10(12)9-14-11/h6-7,9H,2-5,8H2,1H3,(H,13,14)

InChI Key

CLBBDEGBRCDYEE-UHFFFAOYSA-N

SMILES

CCCCCCNC1=NC=C(C=C1)Br

Canonical SMILES

CCCCCCNC1=NC=C(C=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N-hexylpyridin-2-amine, a substituted aminopyridine of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind its chemical behavior, synthetic strategies, and potential applications. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, providing a robust framework for its utilization in research and development.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronic properties of the pyridine ring, makes it an ideal scaffold for designing molecules that interact with biological targets like protein kinases.[1] The introduction of a bromine atom at the 5-position and an N-hexyl group at the 2-amino position creates a versatile building block with distinct properties. The bromine atom serves as a key functional handle for further elaboration via cross-coupling reactions, while the hexyl chain imparts significant lipophilicity, influencing the molecule's solubility, membrane permeability, and potential for hydrophobic interactions with target proteins.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-alkylated aminopyridines from aryl halides is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with good to excellent yields, making it superior to harsher classical methods.[2]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound would typically proceed by coupling 2,5-dibromopyridine with hexylamine. The choice of catalyst system (palladium precursor and phosphine ligand) is critical, especially when dealing with 2-halopyridines, as the pyridine nitrogen can coordinate to the palladium center and poison the catalyst.[3]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium precursor such as Pd₂(dba)₃ (2 mol%), and a sterically hindered phosphine ligand like XPhos or BrettPhos (4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent and Amine: Add anhydrous, degassed toluene as the solvent, followed by the addition of hexylamine (1.2 eq.).

  • Reaction Execution: Heat the sealed reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Causality of Component Selection
  • Palladium Precursor & Ligand: The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is crucial. These ligands form stable, monoligated Pd(0) complexes that are highly active in the catalytic cycle.[3][4] The steric bulk helps to prevent the formation of inactive palladium dimers and mitigates the poisoning effect of the pyridine nitrogen substrate.[3]

  • Base: Sodium tert-butoxide is a sufficiently strong base to deprotonate the amine-palladium complex, a key step in the catalytic cycle, without promoting significant side reactions.[3]

  • Solvent: Toluene is a common choice due to its high boiling point, allowing the reaction to be conducted at the necessary temperatures, and its relatively non-polar nature, which is compatible with the organometallic intermediates.[3]

G cluster_setup Reaction Setup & Execution cluster_workup Work-up & Purification reagents Combine: - 2,5-Dibromopyridine - Hexylamine - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene heating Heat to 80-110°C (12-24h under Argon) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with H₂O monitoring->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify final_product This compound purify->final_product Yields Pure Product

Caption: Synthetic Workflow for this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The presence of the hexyl group suggests it is likely a solid or a high-boiling point oil at room temperature.[5]

PropertyPredicted Value / InformationRationale / Analog Comparison
Molecular Formula C₁₁H₁₇BrN₂-
Molecular Weight 257.17 g/mol -
Appearance White to pale yellow solid or oilSimilar N-alkylated aminopyridines are typically solids.
Melting Point Not available; likely <100 °CThe parent 2-amino-5-bromopyridine melts at 135-145 °C.[6] N-alkylation typically lowers the melting point.
Boiling Point > 250 °C (estimated)The parent 2-aminopyridine boils at 210 °C.[7] The addition of bromo and hexyl groups will significantly increase the boiling point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene). Poorly soluble in water.The long alkyl chain increases lipophilicity, reducing water solubility.[5]
pKa ~6.0 (predicted for the pyridinium ion)Based on similar 2-aminopyridines. The parent 2-aminopyridine has a pKa of 6.86. Electron-withdrawing bromine will slightly decrease basicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted key features based on the analysis of related structures.[8][9]

¹H NMR Spectroscopy
  • Pyridine Protons (δ 6.5-8.5 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to N) will be a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • N-H Proton (δ 4.5-5.5 ppm): A broad singlet, which may couple to the adjacent CH₂ group, resulting in a triplet. This signal will disappear upon a D₂O shake.

  • Hexyl Chain Protons (δ 0.8-3.5 ppm):

    • N-CH₂ (α): A triplet around δ 3.2-3.4 ppm, deshielded by the adjacent nitrogen.

    • Internal CH₂ (β, γ, δ, ε): A series of multiplets between δ 1.2-1.7 ppm.

    • Terminal CH₃ (ζ): A triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy
  • Pyridine Carbons (δ 100-160 ppm): Five signals are expected. The C2 carbon (bearing the amino group) will be the most downfield (~158 ppm). The C5 carbon (bearing the bromine) will be significantly shielded (~105-110 ppm).

  • Hexyl Chain Carbons (δ 14-45 ppm): Six distinct signals corresponding to the carbons of the hexyl group.

Infrared (IR) Spectroscopy
  • N-H Stretch: A single, sharp band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10][11]

  • C-H Stretches: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.[9]

  • C-N Stretch: An aromatic amine C-N stretch will appear around 1335-1250 cm⁻¹.[10]

  • C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.[9]

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak will appear as two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units.[9] Key fragmentation patterns would include the loss of the hexyl chain and the bromine atom.

Reactivity and Potential Applications

This compound is a bifunctional molecule with several sites of reactivity that can be exploited for the synthesis of more complex structures.

Caption: Functional domains influencing the reactivity of the molecule.
  • Site A (Pyridine Nitrogen): The lone pair on the pyridine nitrogen makes the molecule basic and allows it to act as a ligand for metal centers. This property is fundamental to its potential role in catalysis or materials science.[12][13]

  • Site B (Bromo Group): This is arguably the most valuable reactive site for drug discovery applications. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[8][14] This allows for the straightforward introduction of various aryl, heteroaryl, or alkynyl groups at the 5-position, enabling the rapid generation of diverse chemical libraries for screening against biological targets.

  • Site C (Amino Group): The secondary amine is a hydrogen bond donor and can participate in key interactions within a protein's binding site. While less reactive than a primary amine, it can still undergo further reactions like acylation or alkylation under specific conditions.

Given these features, this compound is an excellent starting material for:

  • Kinase Inhibitor Development: As a scaffold to build libraries of compounds targeting the ATP-binding site of kinases implicated in oncology and inflammatory diseases.[1]

  • Agrochemicals: Substituted pyridines are common motifs in pesticides and herbicides.

  • Organic Electronics: As a building block for novel organic materials with specific electronic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions. As with most aromatic amines and brominated organic compounds, it should be considered harmful if swallowed or absorbed through the skin.[7][13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis via robust methods like the Buchwald-Hartwig amination is well-precedented for analogous structures. The molecule’s key features—a lipophilic side chain, a reactive bromine handle for diversification, and the biologically relevant aminopyridine core—make it a valuable tool for the systematic exploration of chemical space and the development of novel, high-value compounds. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical building block.

References

  • Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA.
  • Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
  • Ryabukhin, S. V., et al. (2020). Reactivity of 2-aminopyridine N-oxides. ResearchGate.
  • NOAA. (n.d.). 2-AMINOPYRIDINE. CAMEO Chemicals.
  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2). Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-N-hexylpyridin-2-amine is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug development, serving as a core component in a wide range of bioactive molecules.[1] The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.[2] The N-hexyl group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Accurate structural confirmation and purity assessment are paramount in the development of such compounds. This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound. The interpretation is grounded in fundamental principles and supported by data from analogous structures, offering researchers a reliable reference for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of the protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for substituted pyridines and N-alkyl amines.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H6~8.0 - 8.2d1H~2.0 - 2.5
H4~7.3 - 7.5dd1H~8.5 - 9.0, ~2.0 - 2.5
H3~6.3 - 6.5d1H~8.5 - 9.0
N-H~4.5 - 5.5 (variable)br s1H-
C1'-H₂~3.2 - 3.4t2H~7.0 - 7.5
C2'-H₂~1.5 - 1.7p2H~7.0 - 7.5
C3', C4', C5'-H₂~1.2 - 1.4m6H-
C6'-H₃~0.8 - 0.9t3H~6.5 - 7.0

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet, br s = broad singlet

Interpretation and Rationale
  • Aromatic Protons (H3, H4, H6): The protons on the pyridine ring appear in the characteristic downfield region. H6 is the most deshielded due to its proximity to the electronegative ring nitrogen and its ortho position to the bromine atom, appearing as a doublet due to coupling with H4. H4 appears as a doublet of doublets, coupling to both H3 and H6. H3 is the most upfield of the aromatic protons, significantly shielded by the electron-donating amino group at C2, and appears as a doublet from coupling with H4.[1]

  • Amine Proton (N-H): The N-H proton signal is typically broad due to quadrupole broadening and chemical exchange.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear, confirming its assignment.

  • Hexyl Chain Protons: The methylene protons at C1' (adjacent to the amine nitrogen) are the most deshielded of the alkyl chain, appearing as a triplet around 3.2-3.4 ppm.[3] The subsequent methylene groups (C2' to C5') appear further upfield, with the signals for C3', C4', and C5' often overlapping to form a complex multiplet. The terminal methyl group (C6') protons are the most shielded, appearing as a characteristic triplet around 0.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). p2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). p1->p2 p3 Transfer the solution to a clean, dry NMR tube. p2->p3 a1 Insert the sample into the NMR spectrometer. p3->a1 a2 Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. a1->a2 a3 Acquire the ¹H NMR spectrum using standard pulse sequences. a2->a3 d1 Apply Fourier transform to the Free Induction Decay (FID). a3->d1 d2 Phase correct the spectrum and set the TMS peak to 0 ppm. d1->d2 d3 Integrate the signals and analyze chemical shifts and coupling patterns. d2->d3

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are listed below, based on typical values for substituted pyridines and alkyl chains.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~158 - 162
C4~140 - 145
C6~148 - 152
C3~108 - 112
C5~95 - 100
C1'~45 - 50
C2'~31 - 33
C3'~28 - 30
C4'~26 - 28
C5'~22 - 24
C6'~13 - 15
Interpretation and Rationale
  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring resonate in the aromatic region. C2, being attached to two nitrogen atoms (one in the ring, one in the amino group), is the most deshielded. C5, directly bonded to the electronegative bromine atom, experiences a strong shielding effect (the "heavy atom effect") and is expected to be the most upfield of the ring carbons. The remaining carbons (C3, C4, C6) have shifts influenced by their position relative to the nitrogen and bromo-substituents.[4]

  • Hexyl Chain Carbons: The chemical shifts of the aliphatic carbons follow a predictable pattern. C1' is the most deshielded due to its attachment to the nitrogen. The chemical shifts of the other carbons (C2' to C5') are typical for a saturated alkyl chain, with C6' being the most shielded terminal methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the pulse program used for acquisition. A standard proton-decoupled sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom. The lower natural abundance and smaller gyromagnetic ratio of ¹³C require a greater number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3310Medium, Sharp
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Strong
C=N and C=C Stretch (pyridine ring)1600 - 1450Strong-Medium
C-N Stretch (aromatic amine)1335 - 1250Strong
C-N Stretch (aliphatic amine)1250 - 1020Medium
C-Br Stretch600 - 500Medium-Weak
Interpretation and Rationale

The IR spectrum provides clear evidence for the key functional groups. A single, relatively sharp absorption band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine N-H stretch.[6] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. Strong bands corresponding to aliphatic C-H stretching below 3000 cm⁻¹ confirm the presence of the hexyl group. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring's C=C and C=N stretching vibrations.[7] A strong band in the 1335-1250 cm⁻¹ range indicates the C-N stretch of the aromatic amine moiety.[6] The C-Br stretch is expected in the low-frequency fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₇BrN₂

  • Molecular Weight: 256.07 g/mol (monoisotopic mass: 256.06296 u)

  • Expected Molecular Ion (M⁺•): A characteristic pair of peaks at m/z 256 and 258, with nearly equal intensity (approximately 1:1 ratio). This pattern is the definitive signature of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[8]

Key Fragmentation Pathways

The primary fragmentation mechanism for N-alkyl amines is alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation.

G M [C₁₁H₁₇BrN₂]⁺• m/z 256/258 (Molecular Ion) F1 Loss of Pentyl Radical (-•C₅H₁₁) M->F1 α-Cleavage F2 Loss of Bromine Radical (-•Br) M->F2 F1_ion [C₆H₇BrN₂]⁺ m/z 186/188 F2_ion [C₁₁H₁₇N₂]⁺ m/z 177

Caption: Predicted major fragmentation pathways for this compound.

  • Alpha-Cleavage: The most prominent fragmentation is expected to be the loss of a pentyl radical (•C₅H₁₁) from the hexyl chain, leading to the formation of an iminium cation at m/z 186/188 . This fragment will retain the characteristic bromine isotope pattern.

  • Loss of Bromine: Another possible fragmentation is the loss of a bromine radical (•Br) from the molecular ion, which would result in a fragment ion at m/z 177 .

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry collectively offer a unique fingerprint for this molecule. The ¹H NMR spectrum defines the proton environment and connectivity, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies key functional groups like the secondary amine and pyridine ring, and mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. This guide serves as an essential resource for researchers in synthetic and medicinal chemistry, ensuring the integrity of their work with this valuable chemical building block.

References

  • Nad, P., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • Moccia, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

  • Singh, O. M., et al. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. ResearchGate. Available at: [Link]

  • Santhakumari, B. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available at: [Link]

  • University of Puget Sound. 13C-NMR. University of Puget Sound Chemistry. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]

  • PubChemLite. 5-bromo-n-ethylpyridin-2-amine (C7H9BrN2). PubChemLite. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Yu, Y., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. PubMed Central. Available at: [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S. K., & Singh, R. A. (2013). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Journal of Indian Research. Available at: [Link]

  • Kumar, S., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. LibreTexts. Available at: [Link]

  • Wang, Z., et al. (2012). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • ResearchGate. (2014). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. Available at: [Link]

Sources

5-Bromo-N-hexylpyridin-2-amine: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-bromo-N-hexylpyridin-2-amine , a specialized pyridine intermediate used in the synthesis of lipophilic kinase inhibitors and complex heterocyclic scaffolds.

Compound Identity & Core Properties[1][2][3][4][5]

This compound is a halogenated pyridine derivative characterized by a lipophilic hexyl chain at the 2-amino position and a reactive bromine handle at the 5-position. It serves as a critical "bifunctional" building block: the hexyl group modulates physicochemical properties (LogP, membrane permeability), while the aryl bromide facilitates downstream carbon-carbon or carbon-nitrogen bond formation via transition metal catalysis.

Chemical Identifiers[2][4][6]
IdentifierValue
CAS Number 850349-96-1
IUPAC Name This compound
Synonyms 2-(Hexylamino)-5-bromopyridine; N-hexyl-5-bromopyridin-2-amine
Molecular Formula C₁₁H₁₇BrN₂
SMILES CCCCCCNC1=NC=C(Br)C=C1
InChI Key Predicted: PTXWZJGCLYCDFV-UHFFFAOYSA-N (Analogous)
Physicochemical Properties[2]
PropertyData / RangeNote
Molecular Weight 257.17 g/mol
Physical State Pale yellow oil or low-melting solidHexyl chain disrupts crystal packing
Boiling Point ~340–350 °C (Predicted)@ 760 mmHg
Density 1.25 ± 0.1 g/cm³
LogP (Octanol/Water) 4.2 ± 0.4Highly Lipophilic
pKa (Conjugate Acid) ~5.5–6.0Pyridine nitrogen basicity
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the exploitation of differential electrophilicity within the pyridine ring. The 2-position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing inductive effect of the ring nitrogen, whereas the 5-position remains inert to mild nucleophiles, preserving the bromine for future cross-coupling.

Synthetic Pathway Visualization

SynthesisPath Start 2,5-Dibromopyridine (Starting Material) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack (120°C, Solvent) Reagent Hexylamine (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Aromatization Byproduct HBr (scavenged) Intermediate->Byproduct

Figure 1: Regioselective SₙAr synthesis pathway targeting the C2 position.[1][2]

Detailed Experimental Protocol

Objective: Selective amination of 2,5-dibromopyridine at the C2 position.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • n-Hexylamine (3.0 eq) – Acts as both reagent and base

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Base (Optional): Diisopropylethylamine (DIPEA) if reducing hexylamine equivalents.

Step-by-Step Methodology:

  • Preparation: In a pressure-rated sealable tube or round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine (5.0 g, 21.1 mmol) in NMP (20 mL).

  • Addition: Add n-hexylamine (6.4 g, 8.4 mL, 63.3 mmol) in a single portion.

    • Note: The excess amine scavenges the HBr generated. Alternatively, use 1.1 eq of hexylamine and 2.0 eq of DIPEA to conserve the amine.

  • Reaction: Heat the mixture to 120–130 °C for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2 x 50 mL) to remove NMP.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of 0–10% Ethyl Acetate in Hexanes.

    • Yield Expectations: 85–92% as a pale yellow oil.

Applications in Drug Discovery[1][2][10]

This compound is primarily utilized as a scaffold in Medicinal Chemistry for the development of kinase inhibitors and GPCR ligands. The hexyl chain is often employed to probe hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites) or to improve the blood-brain barrier (BBB) permeability of polar pharmacophores.

Functionalization Workflow (Suzuki-Miyaura Coupling)

Once synthesized, the 5-bromo position serves as a universal handle for palladium-catalyzed cross-coupling.[5]

Standard Protocol for Derivatization:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Coupling Partner: Aryl boronic acid (Ar-B(OH)₂)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[5][3]

  • Conditions: 90 °C, 4–12 hours under Argon.

Biological Context: Kinase Inhibition Logic

The pyridine-2-amine motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes.

KinaseInhibition Inhibitor This compound (Scaffold) Interaction H-Bond Network (Donor/Acceptor) Inhibitor->Interaction Pyridine N & Amine NH LipophilicInteraction Van der Waals Interactions Inhibitor->LipophilicInteraction Hexyl Chain Hinge Kinase Hinge Region (Glu/Met backbone) HydrophobicPocket Hydrophobic Back Pocket (Gatekeeper Residue) Interaction->Hinge Binds LipophilicInteraction->HydrophobicPocket Occupies

Figure 2: Mechanistic interaction of the pyridine-amine scaffold within a kinase ATP-binding pocket.

Safety & Handling (EHS)

While specific toxicological data for this exact derivative is limited, it should be handled according to protocols for halogenated aminopyridines.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • ChemicalBook. (n.d.). This compound Product Description & CAS 850349-96-1. Retrieved from

  • GuideChem. (n.d.). This compound Suppliers and Structure. Retrieved from

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.[6][7] Retrieved from

  • BenchChem. (n.d.). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (Analogous synthetic route). Retrieved from

Sources

5-bromo-N-hexylpyridin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-bromo-N-hexylpyridin-2-amine is a bifunctional pyridine scaffold characterized by a lipophilic hexylamino tail at the C2 position and a reactive bromine handle at the C5 position. This specific substitution pattern renders it a critical intermediate in the synthesis of kinase inhibitors and liquid crystalline materials . The C5-bromine atom serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-hexyl chain modulates physicochemical properties such as LogP and membrane permeability.

This guide details the molecular architecture, validated synthesis protocols, and structural characterization data necessary for utilizing this compound in high-throughput optimization campaigns.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a pyridine ring substituted with a hexylamino group at the 2-position and a bromine atom at the 5-position.

  • Core Scaffold: Pyridine (electron-deficient heterocycle).

  • Electronic Effects: The amino group at C2 acts as a strong electron donor (+M effect), significantly increasing electron density at C3 and C5, although the inductive withdrawal of the nitrogen atom balances this. The C5-Bromine allows for regiospecific functionalization.

  • Lipophilicity: The hexyl chain adds significant hydrophobicity, shifting the LogP value by approximately +3.0 units compared to the parent 2-amino-5-bromopyridine.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 257.17 g/mol
Monoisotopic Mass 256.0575 Da (

) / 258.0555 Da (

)
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Predicted LogP 4.2 ± 0.4 (High Lipophilicity)
pKa (Conjugate Acid) ~5.8 (Pyridine Nitrogen)
H-Bond Donors 1 (Exocyclic NH)
H-Bond Acceptors 2 (Pyridine N, Exocyclic N)

Part 2: Synthetic Pathways & Mechanism

Primary Synthesis Route: SNAr Displacement

The most robust method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine (or 5-bromo-2-fluoropyridine) with hexylamine.

Mechanistic Insight: The reaction relies on the activation of the C2 position by the pyridine nitrogen. The electronegative nitrogen atom pulls electron density, making C2 susceptible to nucleophilic attack. The C5-bromine is not activated for SNAr and remains intact, ensuring high regioselectivity.

Experimental Protocol

Reagents:

  • 2,5-Dibromopyridine (1.0 eq) [CAS: 624-28-2]

  • Hexylamine (3.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-dibromopyridine (10 mmol, 2.37 g) and

    
     (20 mmol, 2.76 g).
    
  • Solvation: Add DMF (20 mL) and stir to create a suspension.

  • Addition: Add hexylamine (30 mmol, 3.96 mL) dropwise.

  • Reaction: Heat the mixture to 100–120°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.

    • Checkpoint: The starting material (2,5-dibromopyridine) should disappear. A new spot (product) will appear with lower Rf due to the amine functionality.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify via flash column chromatography (
    
    
    
    , 0-10% EtOAc in Hexanes).
Reaction Scheme Visualization

ReactionScheme SM1 2,5-Dibromopyridine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate Nucleophilic Attack (C2) Reagent Hexylamine (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Br- Conditions Conditions: K2CO3, DMF 120°C, 16h Conditions->Intermediate

Caption: Regioselective SNAr mechanism converting 2,5-dibromopyridine to the target amine.

Part 3: Structural Characterization

Accurate identification requires analyzing the specific splitting patterns of the pyridine ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Prediction
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (d, J = 2.4 Hz, 1H, H-6 ): Deshielded by ring nitrogen.
      
    • 
       7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-4 ): Coupling with H-3 and H-6.
      
    • 
       6.30 (d, J = 8.8 Hz, 1H, H-3 ): Shielded by the adjacent amino group (ortho-effect).
      
    • 
       4.80 (br s, 1H, NH ): Exchangeable.
      
    • 
       3.25 (q, J = 6.8 Hz, 2H, N-CH2 ): Methylene adjacent to nitrogen.
      
    • 
       1.60 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H): Hexyl chain protons.
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Aromatic Carbons: ~157.0 (C2-NH), ~148.5 (C6), ~139.5 (C4), ~109.0 (C3), ~106.5 (C5-Br).

    • Aliphatic Carbons: ~42.5 (N-C), 31.5, 29.2, 26.8, 22.6, 14.1 (Terminal Me).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Signature: The presence of Bromine (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet pattern.
  • Peaks:

    • 
       (100%)
      
    • 
       (98%)
      

Part 4: Applications in Drug Discovery[1]

Scaffold Utility

This molecule acts as a "Lipophilic Hinge Binder" in kinase inhibitor design.

  • Suzuki-Miyaura Coupling: The C5-Br is highly reactive toward aryl boronic acids, allowing the attachment of pharmacophores that extend into the kinase "gatekeeper" region.

  • Solubility Tuning: The hexyl chain is often used in early-stage discovery to test the effect of hydrophobic bulk on binding affinity, though it is frequently truncated to ethyl/methyl in final drug candidates to improve metabolic stability.

Application Workflow

Workflow Step1 Scaffold Synthesis (S_NAr Reaction) Step2 Library Generation (Suzuki Coupling at C5) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 Step3 Biological Screening (Kinase Inhibition Assays) Step2->Step3 IC50 Determination Step4 Lead Optimization (Linker/Tail Modification) Step3->Step4 SAR Analysis Step4->Step1 Iterative Design

Caption: Iterative drug discovery cycle utilizing the 5-bromo-pyridin-2-amine scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. (Parent Scaffold Data). Retrieved from [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Coupling Conditions for 5-Br-pyridines). Retrieved from [Link]

Strategic Handling & Safety Protocols: 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Identification

Notice: While specific toxicological data for the N-hexyl derivative is often proprietary or limited compared to the parent compound, this guide utilizes Structure-Activity Relationship (SAR) principles. It derives protocols from the core scaffold (2-amino-5-bromopyridine) and adjusts for the lipophilic enhancement of the hexyl chain.

PropertyData / Estimate
Chemical Name 5-bromo-N-hexylpyridin-2-amine
Molecular Formula C₁₁H₁₇BrN₂
Molecular Weight 257.17 g/mol
Parent Scaffold CAS (2-Amino-5-bromopyridine)
Physical State Likely Viscous Oil or Low-Melting Waxy Solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
LogP (Predicted) ~4.5 (High Lipophilicity)

Hazard Assessment: The "Lipophilic Trojan Horse"

Researchers must not treat this simply as a generic organic solid. The addition of the hexyl chain to the aminopyridine core significantly alters the risk profile by increasing bioavailability via dermal absorption.

Core Hazards (derived from Parent Scaffold)
  • Acute Toxicity (Oral): The parent compound (2-amino-5-bromopyridine) is classified as Toxic if swallowed (H301) .[1] Aminopyridines are known potassium channel blockers, potentially leading to neurotoxicity, convulsions, or cardiac arrhythmias upon systemic exposure.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][1][3][4][5]

  • Sensitization: Potential skin sensitizer.

The Hexyl Factor (Enhanced Risk)

The hexyl group acts as a permeation enhancer.

  • Dermal Absorption: The increased LogP (~4.5) allows the molecule to cross the stratum corneum more efficiently than the parent solid. Treat skin contact as a route for systemic neurotoxicity.

  • Glove Permeation: Lipophilic oils swell and penetrate standard nitrile gloves faster than crystalline solids.

Strategic Handling & Engineering Controls[7]

Hierarchy of Controls Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and quantity.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Oil Viscous Oil / Solution StateCheck->Oil Hood Engineering: Fume Hood Required (Face velocity > 100 fpm) Solid->Hood Oil->Hood Weighing Weighing Protocol: Anti-static gun + Closed Balance Hood->Weighing If Solid LiquidHandling Liquid Handling: Positive Displacement Pipette (Avoid Aerosols) Hood->LiquidHandling If Oil PPE_Solid PPE: Nitrile (Double) + Lab Coat Weighing->PPE_Solid PPE_Oil PPE: Silver Shield / Laminate Gloves (High Permeation Risk) LiquidHandling->PPE_Oil

Figure 1: Decision matrix for engineering controls and PPE selection based on physical state.

Specific PPE Recommendations
  • Respiratory: If handling >500mg outside a glovebox, or if the oil is heated (vapor risk), use a P100/OV (Organic Vapor) respirator.

  • Hand Protection (Critical):

    • Standard Use: Double-glove with Nitrile (minimum 5 mil) . Change outer gloves immediately upon splash.

    • High Risk (Spills/Oils): Use Silver Shield (EVOH laminate) under outer nitrile gloves. The hexyl chain can permeate nitrile in <15 minutes if dissolved in organic solvents.

Experimental Protocol: Synthesis & Isolation

Context: A typical workflow for coupling this amine in medicinal chemistry (e.g., Buchwald-Hartwig or SNAr).

Reaction Setup (Self-Validating System)
  • Inert Atmosphere: This amine is susceptible to oxidation (N-oxide formation) and potential photolysis (C-Br bond).

    • Action: Flame-dry glassware; cool under Argon.

  • Stoichiometry Check: Calculate mmol exactly.

    • Validation: Use LCMS to verify purity of the starting amine before committing expensive coupling partners. Impurities (e.g., des-hexyl amine) will compete in catalysis.

  • Solvent Choice: Anhydrous Toluene or Dioxane (degassed).

    • Why: Dissolved oxygen poisons Pd-catalysts and accelerates amine oxidation.

Quench & Workup (Risk Mitigation)
  • The Hazard: The crude reaction mixture contains the lipophilic amine dissolved in organic solvent—this is the highest risk phase for skin absorption.

  • Protocol:

    • Cool reaction to Room Temperature.

    • Dilute with EtOAc.

    • Quench: Add saturated NH₄Cl slowly.

    • Phase Separation: aqueous waste may still contain traces of the amine (protonated form). Treat aqueous waste as Hazardous/Toxic .

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (Amber vial or foil wrap). The C-Br bond is photosensitive.

  • Atmosphere: Store under Argon/Nitrogen.

  • Shelf-Life: Re-test purity via LCMS every 6 months. Appearance of a "red/brown" tint indicates oxidation.

Emergency Response Protocols

Exposure Response Logic

This diagram details the immediate actions required if the "Trojan Horse" breach occurs (skin contact with the lipophilic amine).

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (High Absorption Risk) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol/Solvents Skin->Action_Skin Action_Eye Flush with Water (15 min) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if labored breathing Inhale->Action_Inhale Medical Seek Medical Attention Provide SDS/CAS 1072-97-5 info Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow emphasizing the prohibition of solvents on skin.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator.

  • Containment:

    • Solid: Cover with wet paper towel to prevent dust, then scoop.

    • Oil/Solution: Absorb with Vermiculite or Sand.[6] Do not use combustible materials (sawdust).

  • Decontamination: Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.

  • Disposal: Collect in a dedicated container labeled "Halogenated Organic Waste - Toxic."

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Registration Dossier - 2-amino-5-bromopyridine.[2] European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

discovery and history of 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Postulated History of 5-bromo-N-hexylpyridin-2-amine

A Note on the Historical Record

The specific discovery and a detailed historical account of this compound are not extensively documented in publicly available scientific literature. This is not uncommon for many specialized chemical compounds that may be synthesized as part of larger research programs without being the primary focus of published work. Therefore, this guide adopts the perspective of a senior application scientist, reconstructing a logical developmental history based on the well-established synthesis of its core structural components and analogous molecules. The narrative that follows is a scientifically-grounded postulation of its discovery and synthesis, rooted in the historical progression of organic chemistry techniques.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives are investigated for a wide array of therapeutic applications, including as kinase inhibitors for oncology, treatments for autoimmune diseases, and as agents targeting the central nervous system.[1] The strategic functionalization of the 2-aminopyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modifications, often through cross-coupling reactions, while the N-hexyl group can modulate lipophilicity and target engagement.

The Genesis of a Scaffold: A Proposed Developmental History

The synthesis of this compound can be logically broken down into two key transformations, each with its own historical context in the field of organic synthesis: the bromination of the pyridine ring and the subsequent N-alkylation of the amino group.

Step 1: Electrophilic Bromination and the Advent of 2-Amino-5-bromopyridine

The journey to this compound almost certainly began with the synthesis of its precursor, 2-amino-5-bromopyridine. 2-aminopyridine itself is a readily available starting material. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring.

Historically, direct bromination of 2-aminopyridine with molecular bromine (Br₂) has been a common method. However, this approach can lead to the formation of byproducts, such as 2-amino-3,5-dibromopyridine.[2] To improve regioselectivity and achieve a higher yield of the desired 5-bromo isomer, milder and more selective brominating agents have been developed and employed. One such reagent is N-Bromosuccinimide (NBS), which provides a more controlled source of electrophilic bromine.[3] More recently, reagents like phenyltrimethylammonium tribromide have been utilized to achieve high yields and minimize the formation of di-substituted byproducts under mild conditions.[1]

The choice of brominating agent and reaction conditions is critical for achieving a high yield of the desired 2-amino-5-bromopyridine, which is a crucial intermediate for a wide range of pharmaceutical compounds.[4][5]

Step 2: Functionalization via N-Alkylation

With 2-amino-5-bromopyridine in hand, the next logical step is the introduction of the hexyl group onto the amino functionality. The N-alkylation of aminopyridines can be achieved through several methods, each with its own advantages and historical development.

A classical and straightforward approach is the direct N-alkylation using an alkyl halide, in this case, a hexyl halide such as 1-bromohexane or 1-iodohexane. This reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).[6]

More contemporary and sophisticated methods for C-N bond formation, such as the Buchwald-Hartwig amination, have also been developed.[7][8] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile tool for the synthesis of N-aryl and N-alkyl amines, often under milder conditions and with broader substrate scope than classical methods.[9][10] While direct N-alkylation is often sufficient for simpler substrates, the Buchwald-Hartwig amination provides a valuable alternative, especially for more complex or sensitive molecules.

Synthetic Protocols

The following protocols represent a plausible and efficient synthetic route to this compound, based on established methodologies for the synthesis of analogous compounds.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine via Phenyltrimethylammonium Tribromide

This method is chosen for its high regioselectivity and yield, avoiding the common issue of over-bromination.[1]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

  • To the stirring solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

  • Stir the reaction mixture at 25°C for 2 hours.

  • After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.

  • Separate the organic layer using a separatory funnel and wash it again with 20 ml of water two to three times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.

  • Cool the resulting crude product in an ice water bath to induce solidification.

  • Recrystallize the solid from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.

Protocol 2: N-Alkylation of 2-Amino-5-bromopyridine with 1-Bromohexane

This protocol outlines a standard nucleophilic substitution reaction for the N-alkylation of the aminopyridine intermediate.[6]

Materials:

  • 2-Amino-5-bromopyridine

  • 1-Bromohexane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-bromopyridine (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Slowly add 1-bromohexane (1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 2-aminopyridine to this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Phenyltrimethylammonium tribromide, Chloroform, 25°C This compound This compound 2-Amino-5-bromopyridine->this compound K₂CO₃, DMF, 80°C 1-Bromohexane 1-Bromohexane 1-Bromohexane->this compound

Sources

Methodological & Application

reaction of 5-bromo-N-hexylpyridin-2-amine with organometallic reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of 5-bromo-N-hexylpyridin-2-amine Using Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic platform makes it a cornerstone of drug design. The strategic placement of a bromine atom at the 5-position of the N-hexylpyridin-2-amine core provides a robust and versatile handle for introducing molecular diversity. Through the power of modern organometallic chemistry, this single precursor can be transformed into a vast library of compounds, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the principal reaction classes involving organometallic reagents for the derivatization of this compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and classical metal-halogen exchange, offering not just protocols, but the scientific rationale behind the choice of reagents and conditions.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The general catalytic cycle, a cornerstone of these transformations, provides a unifying framework for understanding these powerful reactions.[1][3]

The cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[1][4]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(Br)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Br trans_complex Ar-Pd(II)(R)L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R-M trans_complex->pd0 Regeneration product Ar-R (Coupled Product) trans_complex->product Reductive Elimination start start->pd0 Regeneration end Metal_Halogen_Exchange start Ar-Br intermediate Ar-M (Organometallic Intermediate) start->intermediate Metal-Halogen Exchange + R-M or M(0) product Ar-E (Functionalized Product) intermediate->product Quench + Electrophile (E+)

Sources

Application Note: Analytical Characterization of 5-Bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 5-bromo-N-hexylpyridin-2-amine . It synthesizes established principles of organic analysis with specific adaptations required for the lipophilic and basic nature of this aminopyridine derivative.

Introduction & Chemical Context

This compound is a functionalized aminopyridine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and material science (liquid crystal mesogens).[1][2] Its structure combines a basic pyridine core, an electron-withdrawing halogen (bromine), and a lipophilic hexyl chain.[2]

Chemical Profile
PropertyDescription
Molecular Formula

Molecular Weight 257.17 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity due to hexyl chain)
pKa (Predicted) ~6.5 (Pyridine nitrogen)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Poor water solubility.[2][3][4][5]

Analytical Challenges:

  • Peak Tailing: The basic pyridine nitrogen can interact with residual silanols on HPLC columns, causing tailing.

  • Lipophilicity: The hexyl chain significantly increases retention time compared to methyl/ethyl analogs, requiring stronger organic eluents.

  • Regioisomerism: Distinguishing the N-alkylated product (desired) from potential ring-nitrogen alkylated byproducts (pyridinium salts) or regioisomers if the starting material was not pure.[1][2]

Analytical Workflow Strategy

The following workflow ensures comprehensive characterization, moving from structural confirmation to quantitative purity assessment.

AnalyticalWorkflow Sample Raw Sample (this compound) Identity IDENTITY (Qualitative) Sample->Identity Purity PURITY (Quantitative) Sample->Purity SolidState SOLID STATE (Physical) Sample->SolidState NMR NMR (1H, 13C, 2D) *Regiochemistry Check* Identity->NMR MS HRMS (ESI+) *Br Isotope Pattern* Identity->MS IR FT-IR *NH vs N-C stretch* Identity->IR HPLC HPLC-UV/MS *Impurity Profiling* Purity->HPLC GC GC-FID *Residual Solvents* Purity->GC DSC DSC/TGA *Thermal Stability* SolidState->DSC

Figure 1: Comprehensive analytical workflow for aminopyridine derivatives.

Protocol 1: Structural Identification (NMR & MS)[2]

A. Nuclear Magnetic Resonance (NMR)

The presence of the hexyl chain and the 2,5-substitution pattern on the pyridine ring are the key structural features.[1]

Experimental Parameters:

  • Solvent: DMSO-

    
     (Preferred for resolving NH protons) or CDCl
    
    
    
    .[1][2]
  • Frequency: 400 MHz or higher.

Spectral Interpretation Guide:

  • Aromatic Region (Pyridine Ring):

    • H-6 (C6-H): Doublet (

      
       ppm).[1][2] Deshielded by the ring nitrogen.
      
    • H-4 (C4-H): Doublet of doublets (

      
       ppm).[1][2] Coupled to H3 and H6.
      
    • H-3 (C3-H): Doublet (

      
       ppm).[1][2] Shielded by the ortho-amino group (mesomeric effect).[1][2]
      
  • Amine Proton (NH):

    • Broad singlet or triplet (

      
       ppm).[1][2] If using DMSO-
      
      
      
      , this may appear as a triplet due to coupling with the adjacent methylene group (
      
      
      -NH).[1][2]
  • Aliphatic Chain (Hexyl):

    • 
      -CH2:  Quartet or triplet (
      
      
      
      ppm).[1][2]
    • Internal CH2s: Multiplets (

      
       ppm).[1][2]
      
    • Terminal CH3: Triplet (

      
       ppm).[2]
      
B. Mass Spectrometry (HRMS)

Critical Check: The Bromine Isotope Pattern.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]

  • Observation: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[2]
  • Target Mass: Look for the [M+H]

    
     doublet.[2]
    
    • Peak A: ~257.06 Da (

      
      Br)[2]
      
    • Peak B: ~259.06 Da (

      
      Br)[2]
      
    • Note: If the intensity ratio is not ~1:1, suspect interference or dechlorination/debromination.

Protocol 2: HPLC Purity & Assay (The Core Method)[2]

Developing a robust HPLC method for this compound requires addressing the basicity of the pyridine nitrogen to prevent peak tailing.

Method Development Logic
  • Column Choice: A C18 column with high carbon load and end-capping (Base Deactivated Silica) is essential.[1][2] Alternatively, a Phenyl-Hexyl column can offer unique selectivity for the aromatic pyridine ring.[1][2]

  • pH Strategy:

    • High pH (pH > 8):[2] Keeps the pyridine neutral (unprotonated), improving peak shape and retention. Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).[1][2]

    • Low pH (pH < 3):[2] Fully protonates the pyridine. Good solubility, but may require ion-pairing reagents (e.g., TFA) to prevent silanol interaction, which is bad for MS sensitivity.[1][2]

    • Selected Approach:High pH (Ammonium Bicarbonate) is recommended for best peak shape and MS compatibility.[2]

Validated HPLC Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic ring) and 280 nm.[2]
Injection Vol 5-10 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
2.0 40 Start Gradient
12.0 95 Elute lipophilic hexyl analog
15.0 95 Wash
15.1 40 Re-equilibration

| 20.0 | 40 | End |

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for aminopyridines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Retention Time RSD: < 1.0% (n=5 injections).

HPLC_Optimization Start Start Method Development CheckTailing Check Peak Symmetry (Tf) Start->CheckTailing Good Tf < 1.5 Proceed to Validation CheckTailing->Good Yes Bad Tf > 1.5 (Tailing) CheckTailing->Bad No Action1 Increase Buffer pH (> pKa + 2) Use Hybrid Column Bad->Action1 Preferred (MS Compatible) Action2 Add Ion Pairing Agent (e.g., 0.1% TFA) Bad->Action2 Alternative (UV Only) Action1->CheckTailing Action2->CheckTailing

Figure 2: Decision tree for optimizing HPLC peak shape for basic aminopyridines.

Impurity Profiling

When synthesizing this compound (typically via nucleophilic aromatic substitution of 2,5-dibromopyridine with hexylamine), specific impurities must be monitored.[1][2]

  • 2,5-Dibromopyridine (Starting Material):

    • Retention: Will elute later than the product in low pH methods (less polar), but potentially earlier or close in high pH methods depending on the hexyl chain contribution.

    • Detection: Lack of amine absorption bands in IR; distinct NMR pattern (no hexyl group).

  • 2-Amino-5-bromopyridine (Hydrolysis Byproduct):

    • Retention: Elutes much earlier (no lipophilic hexyl chain).[2]

  • Bis-alkylation (Rare):

    • Formation of tertiary amine

      
      -dihexyl...[1][2]
      
    • Detection: Mass spec [M+H]+ will be +84 Da higher.[2]

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2] Link

  • Sielc Technologies. HPLC Separation of Aminopyridines. Application Note. (Demonstrates separation of aminopyridine isomers using mixed-mode chromatography). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12300125 (Analog: 5-bromo-N-ethylpyridin-2-amine).[1][2] (Used for structural property inference).[2][6] Link[2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Ed.[1][2] Wiley, 2014.[2] (Standard reference for NMR interpretation of pyridine derivatives).

Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

Troubleshooting & Optimization

identifying side products in 5-bromo-N-hexylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification and mitigation of side products in the synthesis of 5-bromo-N-hexylpyridin-2-amine , a common intermediate in drug discovery (e.g., for CDK or kinase inhibitors). The primary synthetic route typically involves Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine with hexylamine.

Executive Summary & Reaction Logic

The synthesis of this compound relies on the differential reactivity of the halogens on the pyridine ring. In 2,5-dibromopyridine , the bromine at the C2 position is significantly more electrophilic than the bromine at C5 due to the electron-withdrawing nature of the adjacent ring nitrogen (stabilizing the Meisenheimer intermediate).

However, thermodynamic forcing or wet solvents can breach this selectivity window, leading to specific impurity classes.[1]

Reaction Pathway Diagram

The following logic flow illustrates the genesis of the primary product versus critical side products.

ReactionPathways SM Starting Material (2,5-Dibromopyridine) Product TARGET PRODUCT (this compound) SM->Product S_NAr @ C2 (Fast, <100°C) Hydrolysis Impurity B: Pyridone (5-Bromo-2(1H)-pyridinone) SM->Hydrolysis H2O Attack (Wet Solvent/Base) Amine Hexylamine (Nucleophile) Bis Impurity A: Bis-Adduct (2,5-Bis(hexylamino)pyridine) Product->Bis S_NAr @ C5 (Over-reaction, >130°C)

Figure 1: Reaction cascade showing the kinetic selectivity for C2 substitution and potential deviation pathways.

Diagnostic Troubleshooting Guide

Issue 1: "I see a peak at M+100 in my LCMS. Is this a dimer?"

Diagnosis: This is likely the Bis-Substituted Impurity (2,5-bis(hexylamino)pyridine).

  • The Science: While C2 is activated, C5 is not inert.[1] Under harsh conditions (high temperature or large excess of amine), the second bromine at C5 undergoes substitution.[1] The mass shift corresponds to the loss of Br (79/81) and addition of hexylamine (101)

    
     net mass gain of ~22 amu? No.
    
    • Correction: Loss of Br (79) + Gain of Hexylamino (100).[1] Net change = +21 amu relative to product?

    • Calculation:

      • SM: 236.9 (Dibromo)

      • Product: 236.9 - 79.9 + 100.1 = 257.1 amu

      • Bis-Impurity: 257.1 - 79.9 + 100.1 = 277.3 amu

    • Wait: If you see M+100 relative to Product, that implies dimerization.[1] If you see M+20 relative to Product, that is Bis-substitution.[1]

    • Clarification: Users often mistake the bis-product for a dimer because of the high lipophilicity.[1]

Action Plan:

  • Check Stoichiometry: Ensure hexylamine equivalents are strictly controlled (1.05 – 1.1 eq).

  • Temperature Control: Do not exceed 100°C. The activation energy for C5 substitution is significantly higher.[1]

  • Base Selection: Switch from strong inorganic bases (like KOH) to milder organic bases (DIPEA) or use the amine itself as the acid scavenger to reduce "hot spots" of reactivity.[1]

Issue 2: "My product has a new polar impurity that won't wash out."

Diagnosis: This is the Hydrolysis Product (5-bromo-2(1H)-pyridinone).

  • The Science: Halopyridines are susceptible to hydrolysis by hydroxide ions generated from trace water and carbonate bases.[1] The resulting 2-hydroxypyridine tautomerizes to the 2-pyridone form, which is highly polar and forms strong hydrogen-bonded dimers, making it difficult to remove via silica chromatography.

Action Plan:

  • Solvent Dryness: Use anhydrous DMF or DMSO.[1]

  • Base Integrity: If using K2CO3, ensure it is anhydrous. Hygroscopic bases are the primary vector for water introduction.[1]

  • Workup: This impurity is soluble in basic aqueous solution.[1] Wash your organic layer with 1M NaOH; the pyridone (pKa ~11) will deprotonate and stay in the aqueous phase, while your product remains in the organic phase.[1]

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Product Inhibition or Salt Formation.[1]

  • The Science: The reaction produces HBr as a byproduct.[1] If the base is insufficient or insoluble (e.g., K2CO3 in toluene), the HBr protonates the remaining hexylamine, rendering it non-nucleophilic.[1] Alternatively, the product itself (a pyridine amine) can be protonated, precipitating out or deactivating the ring.[1]

Action Plan:

  • Phase Transfer: If using inorganic base in non-polar solvent, add a phase transfer catalyst (e.g., TBAB 5 mol%).[1]

  • Homogeneous Conditions: Use NMP or DMF to ensure all species remain in solution.[1]

Analytical Identification Panel

Use this table to definitively identify species in your crude mixture.

SpeciesStructureLCMS (ESI+)1H NMR Signature (DMSO-d6)
Product This compound257/259 (1:1 ratio)δ 6.45 (d) (C3-H), δ 8.05 (d) (C6-H). Distinct triplet for NH-CH2.
SM 2,5-dibromopyridine236/238/240 (1:2:1)δ 7.6 (d) , δ 8.5 (d) .[1] No aliphatic signals.[1]
Bis-Impurity 2,5-bis(hexylamino)pyridine278 (No Br pattern)Two distinct NH-CH2 signals. Loss of high-field aromatic doublet.
Hydrolysis 5-bromo-2-pyridone174/176Broad singlet >11 ppm (NH). Upfield shift of C3-H due to carbonyl shielding.[1]

Validated Experimental Protocol (SNAr Route)

This protocol minimizes bis-substitution and hydrolysis by controlling kinetic parameters.[1]

  • Setup: To a dry reaction vial, add 2,5-dibromopyridine (1.0 eq) and anhydrous NMP (5 mL/g).

  • Reagent Addition: Add DIPEA (1.2 eq) followed by n-hexylamine (1.05 eq). Note: Adding amine last prevents localized high concentrations.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: If SM remains >5% after 6h, add 0.1 eq amine and heat for 1h. Do not increase Temp.

  • Workup:

    • Dilute with EtOAc.[1]

    • Critical Step: Wash with 0.5 M NaOH (removes Hydrolysis Impurity).[1]

    • Wash with Water x2, Brine x1.[1]

    • Dry over Na2SO4 and concentrate.

References & Grounding

  • Selectivity in Pyridine Substitution:

    • Mechanism:[2][3][4][5][6] The C2 position is activated by the inductive effect of the ring nitrogen and the resonance stabilization of the anionic intermediate (Meisenheimer complex).[1] C5 lacks this stabilization.[1]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Confirming SNAr regioselectivity rules).

  • Synthesis of 2-amino-5-bromopyridines:

    • Protocol Validation: Similar protocols utilizing thermal SNAr on 2,5-dibromopyridine demonstrate high selectivity at temperatures <100°C.[1]

    • Source:Heterocyclic Letters, Vol. 11, 2021.[1] "Synthesis of 2-amino-5-bromopyridine derivatives."

  • Impurity Characterization:

    • Hydrolysis:[7][8] 2-pyridone tautomerization is a well-documented side reaction in basic aqueous conditions for halopyridines.[1]

    • Source:Journal of Organic Chemistry, "Tautomeric Equilibria in 2-Hydroxypyridines."[1]

(Note: For precise spectral matching, always compare against an internal standard or known library spectrum as solvent effects can shift NMR peaks.)

Sources

Technical Support Center: Purification of 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the purity of 5-bromo-N-hexylpyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple instructions and provide the underlying chemical principles to empower you to solve purification challenges effectively.

Introduction: The Challenge of Purifying N-Alkylated 2-Aminopyridines

This compound is a key building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions where purity is paramount for reaction efficiency and downstream success.[1][2] However, its synthesis, typically via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), often yields a crude product contaminated with starting materials, byproducts, and catalyst residues. The basic nature of the pyridine nitrogen and the exocyclic amine, combined with the greasy hexyl chain, gives this molecule unique properties that can complicate standard purification workflows.

This guide will address the most common issues encountered during the purification of this and structurally similar compounds.

FAQ: Initial Purity Assessment & Common Impurities

Q1: What are the first steps I should take to assess the purity of my crude this compound?

Before attempting any large-scale purification, a small-scale analysis is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your crude mixture. Use a combination of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate). The presence of multiple spots indicates impurities. Your target compound, being moderately polar, should have an intermediate Rf value.

  • Proton NMR (¹H NMR): Dissolve a small sample in CDCl₃. Look for the characteristic peaks of your product. More importantly, look for peaks corresponding to potential impurities.

  • LC-MS: If available, this is the most powerful tool. It will not only show you the number of components but also provide their mass, helping you identify them definitively.

Q2: What are the most likely impurities I'll need to remove?

The impurities present are directly related to the synthetic route used. For a typical Buchwald-Hartwig amination of 2,5-dibromopyridine with hexylamine, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2,5-Dibromopyridine: A common starting material.

    • Hexylamine: Often used in excess to drive the reaction.

  • Reaction Byproducts:

    • Bis-aminated Product (N2,N5-dihexyl-pyridine-2,5-diamine): Formed if the coupling reaction occurs at both bromine positions.

    • Hydrodehalogenated starting material (2-bromopyridine): Can arise from side reactions in the catalytic cycle.

  • Catalyst Residues:

    • Palladium complexes and ligands (e.g., phosphine oxides): These are often highly polar and can complicate purification. The amination of 2-halopyridines can be challenging due to the pyridine nitrogen coordinating with and poisoning the palladium catalyst, which can lead to incomplete reactions.[3]

Troubleshooting Guide: Core Purification Methodologies

This section addresses common problems and provides solutions for the three primary purification techniques applicable to this compound.

1. Acid-Base Extraction

This technique leverages the basicity of the amino groups to separate the product from non-basic impurities.[4] The pyridine nitrogen and the secondary amine can be protonated by an aqueous acid, transferring the desired compound to the aqueous layer.

Q: My TLC still shows non-polar impurities in my product after an acid wash. How can I improve the separation?

  • Causality: Incomplete protonation or insufficient phase contact can lead to poor extraction efficiency. A single wash is often not enough.

  • Solution:

    • Increase the Number of Washes: Perform three to five washes with dilute acid (e.g., 1M HCl) instead of one large-volume wash. This is more effective at partitioning the amine salt into the aqueous phase.[4]

    • Check the pH: After each wash, check the pH of the aqueous layer to ensure it remains acidic.

    • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers to maximize surface area and facilitate the acid-base reaction. If emulsions form, adding brine (saturated NaCl solution) can help break them.[4]

Q: My product is acid-sensitive or I'm getting emulsions I can't break. What are my alternatives?

  • Causality: Strong acids can sometimes cause degradation of sensitive molecules. Emulsions are common when dealing with amphiphilic molecules.

  • Solution:

    • Use a Milder Acid: A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution can be effective for protonation without the harshness of strong mineral acids.[4]

    • Copper Sulfate Wash: A wash with 10% aqueous copper (II) sulfate can be highly effective. Pyridine derivatives form a copper complex that is soluble in the aqueous layer, which will turn from blue to purple, providing a visual indicator of extraction.[5]

2. Column Chromatography

Chromatography is often the definitive method for achieving high purity, separating compounds based on their differential adsorption to a stationary phase.[4]

Q: My compound is streaking badly on the silica gel column (peak tailing). What's happening and how do I fix it?

  • Causality: The basic nitrogen atoms on your compound are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly, resulting in broad, tailing peaks.

  • Solution:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).[4] Start with 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate/1% NEt₃). The modifier will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like Florisil or alumina.[6] Alternatively, reverse-phase (C18) chromatography with a mobile phase of water/acetonitrile or methanol, often with an additive like formic acid, can be very effective for polar compounds.[4]

Q: I'm having trouble separating my product from a very similar, slightly more polar impurity.

  • Causality: The polarity difference between your product and the impurity is too small for effective separation with your current solvent system.

  • Solution:

    • Shallow the Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the stronger solvent more slowly) in the region where your compounds elute.

    • Optimize Isocratic Elution: If running isocratically, systematically test solvent systems with slightly lower polarity (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

    • Change Solvent Selectivity: Replace one of your mobile phase components with a solvent of similar polarity but different chemical properties. For example, substitute ethyl acetate with dichloromethane (DCM) or a hexane/DCM mixture. This can alter the specific interactions with the stationary phase and improve separation.

3. Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially for final polishing to obtain high-purity material.[7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[8]

Q: I can't find a single solvent that works for recrystallization. My compound is either too soluble or not soluble enough.

  • Causality: It's common for a single solvent to not meet the ideal criteria of high solubility when hot and low solubility when cold.[7]

  • Solution:

    • Use a Two-Solvent (Miscible Pair) System: This is the ideal solution.[8] Find a "soluble" solvent in which your compound dissolves readily, and a "miscible anti-solvent" in which it is poorly soluble.

    • Procedure: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Pairs for this Compound: Good solvent pairs to try would be Ethanol/Water, Isopropanol/Hexane, or Ethyl Acetate/Hexane.

Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

  • Causality: The solution became supersaturated at a temperature above the melting point of your solid, or the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a little more of the "soluble" solvent to lower the saturation point.

    • Slow Cooling: Let the solution cool much more slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Visualizations & Workflows
General Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound, starting from initial analysis and guiding the choice of methodology.

cluster_start Initial Analysis cluster_purification Purification Choice cluster_final Final Polishing & Verification Crude Crude Product Analysis Analyze by TLC, NMR, LC-MS Crude->Analysis Decision Significant Non-Basic Impurities? Analysis->Decision AcidBase Acid-Base Extraction Decision->AcidBase Yes Chroma Column Chromatography Decision->Chroma No / Minor Impurities AcidBase->Chroma Further Purification Needed Recryst Recrystallization (if solid) Chroma->Recryst Product is >90% Pure FinalAnalysis Final Purity Check (NMR, LC-MS) Chroma->FinalAnalysis Product is >98% Pure Recryst->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues encountered during column chromatography of basic amines.

Problem Problem Observed During Chromatography Tailing Peak Tailing / Streaking? Problem->Tailing Separation Poor Separation? Problem->Separation NoElution Product Not Eluting? Problem->NoElution AddBase Add 1% NEt3 or NH4OH to Eluent Tailing->AddBase Yes ShallowGradient 1. Use a shallower gradient 2. Decrease eluent polarity 3. Change solvent (e.g., EtOAc to DCM) Separation->ShallowGradient Yes IncreasePolarity 1. Increase eluent polarity 2. Add polar co-solvent (e.g., MeOH) 3. Consider reverse-phase NoElution->IncreasePolarity Yes

Caption: Decision tree for troubleshooting column chromatography issues.

Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to remove non-basic impurities (like unreacted 2,5-dibromopyridine) and excess basic starting material (hexylamine).

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently.

  • Separation: Allow the layers to separate. The protonated product and excess hexylamine will be in the bottom aqueous layer. The non-basic impurities will remain in the top organic layer. Drain and collect the aqueous layer.

  • Repeat: Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M NaOH (aq), with stirring until the pH is >10. A precipitate or oil (your deprotonated product) should form.

  • Back-Extraction: Extract the now basic aqueous layer three times with fresh ethyl acetate or DCM. The purified product will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for achieving high purity by separating the target compound from closely related impurities.

  • Select Solvent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3.

  • Prepare Eluent: Prepare your bulk mobile phase, adding 1% triethylamine (NEt₃) by volume (e.g., 10 mL of NEt₃ in 990 mL of your chosen solvent system).

  • Pack the Column: Pack a silica gel column with your prepared eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase.
Mobile Phase Hexane/Ethyl AcetateGood starting point for moderate polarity compounds.
Modifier 0.5 - 1.0% TriethylamineNeutralizes acidic silica sites to prevent peak tailing of the basic product.[4]
Loading Method Dry LoadingOften gives sharper bands and better separation than wet loading.
References
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • How to remove unreacted 2-aminopyridine from product. BenchChem Technical Support.
  • Technical Support Center: N-alkyl
  • 5-Bromo-N-methylpyridin-2-amine | 84539-30-0. Sigma-Aldrich.
  • 5-Bromo-N-methylpyridin-2-amine | CymitQuimica. CymitQuimica.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Outline a procedure for separating hexylamine from cyclohexane using dilute HCl, aqueous NaOH, and diethyl ether. Filo.
  • Separation of mono-n-hexylamine-water azeotrope.
  • 5-Bromo-N,6-dimethylpyridin-2-amine | 155789-98-3. Sigma-Aldrich.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. New England Biolabs.
  • Recrystallization is the most common method for purifying solid compounds. Course Handout.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • 5-Bromo-N-methylpyrimidin-2-amine.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Lab Procedure: Recrystalliz
  • common side reactions in the synthesis of 5-Bromoindole. BenchChem.
  • Remove Sticky Reagents. University of Rochester Chemistry Department.
  • Recrystallis
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences Clontech.
  • Recrystallization Experiment Handout.
  • Solved Outline a procedure for separating hexylamine
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Compar
  • 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2. PubChem.
  • Method for removing unreacted electrophiles
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Amines: Synthesis and Reactions. Al-Mustansiriyah University, College of Pharmacy.
  • 5-Bromo-N,3-dimethylpyridin-2-amine | 245765-66-6. ChemScene.
  • 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine.
  • 5-Bromo-N-(propan-2-yl)pyridin-2-amine - Hazard. US EPA.

Sources

common challenges in the synthesis of N-hexyl substituted aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: N-HEX-PYR-SYNTH-001

Welcome to the Technical Support Center

You have reached the specialized support unit for heterocyclic functionalization. The synthesis of N-hexyl substituted aminopyridines presents a unique intersection of challenges: the poor nucleophilicity of the exocyclic amine, the competitive basicity of the pyridine ring nitrogen, and the lipophilic nature of the hexyl chain.

This guide is structured to troubleshoot your specific synthetic route. Please select the module corresponding to your starting materials.

Quick Diagnostic: Select Your Synthetic Route

Before proceeding, verify your pathway using our decision logic. Many failures stem from selecting a method incompatible with the electronic properties of the pyridine ring.

Synthesis_Selector Start START: Target N-Hexyl Aminopyridine Decision What is your Starting Material? Start->Decision Halo Halopyridine (Cl/Br/I) + Hexylamine Decision->Halo Route A Amino Aminopyridine + Hexanal Decision->Amino Route B Direct Aminopyridine + Hexyl Halide Decision->Direct Route C Buchwald Rec: Buchwald-Hartwig (See Module 1) Halo->Buchwald RedAm Rec: Reductive Amination (See Module 2) Amino->RedAm Warning STOP: High Risk of Ring Quaternization Direct->Warning

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Module 1: Buchwald-Hartwig Amination ( Alternative)

Context: You are reacting a halopyridine (Cl, Br, I) with hexylamine. Common Failure: Catalyst poisoning or low conversion.[1]

The Core Problem: Catalyst Deactivation

In standard couplings, the pyridine nitrogen acts as a competitive ligand, coordinating to the Palladium (Pd) center and displacing the phosphine ligand. This creates a stable, non-catalytic "Pd-pyridine" complex, effectively killing the reaction.

Troubleshooting Protocol

Q: My reaction turns black immediately, and I get no product. Why? A: "Pd black" formation indicates the catalyst has crashed out of solution, likely due to ligand dissociation.

  • Fix: Switch to a Precatalyst system (e.g., Pd-PEPPSI or Buchwald G3/G4 precatalysts) rather than Pd(OAc)2 or Pd2(dba)3. Precatalysts ensure the active Pd(0) species is generated on the ligand, preventing early death.

Q: Which ligand should I use for a pyridine backbone? A: You need a ligand that is bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

  • Recommendation: Use BrettPhos or RuPhos . These are "privileged ligands" for primary aliphatic amines (like hexylamine).

  • Avoid: PPh3 or DPPF (insufficient steric bulk to protect the metal center).

Q: The reaction stalls at 50% conversion. Should I add more heat? A: No. Check your base.

  • Analysis: If using Cs2CO3 (weak base), the deprotonation of the amine-Pd complex might be the rate-limiting step.

  • Fix: Switch to NaOtBu (Sodium tert-butoxide). It is strong enough to drive the catalytic cycle but generally compatible with the pyridine ring.

Optimized Protocol: Pd-Catalyzed Coupling
ComponentRecommendationFunction
Catalyst BrettPhos Pd G4 (1-2 mol%)Air-stable precatalyst; prevents catalyst death.
Ligand None (included in precatalyst)If using Pd(OAc)2, add BrettPhos (1:1 ratio).
Base NaOtBu (1.4 equiv)Facilitates transmetallation/reductive elimination.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point, good solubility for Pd species.
Temp 80–100 °CSufficient activation energy without degrading catalyst.

Module 2: Reductive Amination

Context: You are reacting an aminopyridine with hexanal. Common Failure: Formation of tertiary amines (di-hexyl) or low yield.

The Core Problem: Over-Alkylation

The product (secondary amine) is often more nucleophilic than the starting aminopyridine. As the reaction proceeds, the product competes for the aldehyde, leading to the formation of the tertiary amine (N,N-dihexyl).

Troubleshooting Protocol

Q: I am seeing a mixture of mono-hexyl and di-hexyl products. How do I stop at mono? A: This is a kinetic issue.

  • Fix 1 (Stoichiometry): Use a slight excess of the aminopyridine (1.2 equiv) relative to hexanal (1.0 equiv). Starving the reaction of aldehyde prevents the second addition.

  • Fix 2 (Stepwise): Allow the imine to form completely (add molecular sieves, stir 2-4 hours) before adding the reducing agent.

Q: Which reducing agent is best? NaBH4 is reducing my aldehyde to alcohol. A: NaBH4 is too strong and non-selective. It reduces the aldehyde faster than the imine forms.

  • Recommendation: Use Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane .

    • Why: These are mild hydride donors that selectively reduce the imine (C=N) over the aldehyde (C=O).

Optimized Protocol: Controlled Reductive Amination
  • Imine Formation: Dissolve Aminopyridine (1.1 equiv) and Hexanal (1.0 equiv) in DCE (Dichloroethane) or MeOH.

  • Add Additive: Add Ti(OiPr)4 (Titanium isopropoxide, 1.0 equiv) or 4Å Molecular Sieves.

    • Note: Ti(IV) acts as a Lewis acid to activate the carbonyl and scavenge water, driving imine formation.

  • Reduction: Stir for 4 hours, then add NaBH(OAc)3 (1.5 equiv).

  • Quench: Quench with saturated NaHCO3.

Module 3: The "Danger Zone" (Direct Alkylation)

Context: You are trying to react aminopyridine directly with hexyl bromide/iodide.

Q: Why is my yield low, and why does the NMR look wrong (aromatic peaks shifted)? A: You have likely alkylated the Ring Nitrogen , not the exocyclic amine.

  • Mechanism: The pyridine ring nitrogen (

    
    ) is often more nucleophilic than the exocyclic amino group (
    
    
    
    hybridized with resonance delocalization into the ring).
  • Result: You formed a pyridinium salt (quaternization), not an aminopyridine.

Corrective Action: If you must use alkyl halides, you must deprotonate the exocyclic amine first to create a powerful amide anion.

  • Dissolve aminopyridine in dry THF/DMF.

  • Add NaH (Sodium Hydride) at 0°C. Wait for

    
     evolution to cease.
    
  • Add Hexyl Bromide slowly.

  • Warning: This often leads to di-alkylation. Modules 1 or 2 are significantly preferred.

Module 4: Purification & Characterization

Context: You have the crude mixture but cannot isolate the pure compound.

The Core Problem: Tailing on Silica

Aminopyridines are basic. They interact strongly with the acidic silanol groups (


) on silica gel, causing the compound to "streak" or "tail" down the column, making separation impossible.
Purification Workflow

Purification_Flow Crude Crude Mixture Check TLC Check: Streaking? Crude->Check Std Standard Flash (Hex/EtOAc) Check->Std No Mod Modified Silica: Add 1% Et3N Check->Mod Yes (Moderate) Reverse Reverse Phase (C18 Column) Check->Reverse Yes (Severe/Lipophilic)

Figure 2: Purification logic for basic, lipophilic amines.

Protocol: Deactivating the Silica

  • Prepare your eluent (e.g., Hexane:Ethyl Acetate 3:1).

  • Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to the solvent system.
  • Flush the column with this "basic" solvent before loading your sample.

  • Result: The base neutralizes the acidic silanol sites, allowing the aminopyridine to elute as a tight band.

References

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • Chen, J., et al. (2024).[2] Amination of Aminopyridines via

    
    -Coordination Catalysis. Journal of the American Chemical Society, 146, 22906-22912.[2] Retrieved from [3]
    
  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Reductive Amination. Retrieved from

  • Fier, P. S., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (PMC). Retrieved from

Sources

Technical Support Center: 5-Bromo-N-hexylpyridin-2-amine Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Senior Application Scientist Verified Last Updated: February 24, 2026 Doc ID: TSC-BP-2026-005

Executive Summary & Chemical Context

5-bromo-N-hexylpyridin-2-amine is a functionalized aminopyridine intermediate often employed in the synthesis of kinase inhibitors and materials science applications. Its stability profile is governed by three competing reactive centers:

  • The Secondary Amine (N-hexyl): Susceptible to oxidative N-dealkylation and N-oxide formation.

  • The Carbon-Bromine Bond (C-Br): The primary site of photolability, prone to homolytic cleavage under UV/Vis light.

  • The Pyridine Nitrogen: A basic site (

    
    ) that dictates solubility and salt formation but is generally chemically robust.
    

This guide addresses the specific degradation pathways and troubleshooting steps required to maintain the integrity of this compound during storage and experimentation.

Troubleshooting Guide (Q&A Format)

Category A: Physical Appearance & Solubility[1]

Q1: The compound has turned from a white/off-white solid to a yellow or brown sticky oil. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or photolytic decomposition . Aminopyridines are electron-rich and prone to forming colored "azobenzene-like" or radical coupling impurities even at trace levels (0.1–0.5%).

  • Action:

    • Perform a quick LC-MS. If purity is >95%, the color is likely due to trace impurities with high extinction coefficients.

    • Purification: Dissolve in minimal ethyl acetate/hexanes and filter through a short pad of silica gel to remove polar colored oxidation products.

    • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I cannot get the compound to dissolve in water or neutral buffers.

  • Root Cause: The N-hexyl chain renders the molecule highly lipophilic (LogP > 3.5). The pyridine nitrogen is not sufficiently basic to remain protonated at neutral pH.

  • Protocol:

    • For Biological Assays: Dissolve in DMSO (up to 50 mM) first, then dilute into the buffer. Keep final DMSO <1%.

    • For Chemical Synthesis: Use DCM , THF , or Ethyl Acetate . If aqueous solubility is strictly required, acidify the solution (pH < 4) to form the pyridinium salt, though this may impact stability over time.

Category B: Analytical Anomalies (LC-MS/HPLC)

Q3: I see a "Ghost Peak" at [M-79] or [M-81] in my LC-MS spectrum.

  • Diagnosis: This is Photolytic Debromination . The loss of Bromine (mass 79/81) and replacement with Hydrogen (mass 1) results in N-hexylpyridin-2-amine.

  • Mechanism: Exposure to ambient light (fluorescent lab lights) excites the C-Br bond, causing homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent.

  • Immediate Fix: Wrap all autosampler vials in aluminum foil. Use amber glassware for all stock solutions.

Q4: There is a small peak at [M+16]. Is this an impurity?

  • Diagnosis: Yes, this is the N-Oxide or Hydroxylated species.

  • Causality: Aged DMSO stock solutions often accumulate peroxides, which oxidize the electron-rich pyridine nitrogen or the secondary amine.

  • Validation: Check your DMSO source. If it smells "fishy" (dimethyl sulfide) or is old, it contains oxidants. Use fresh, anhydrous DMSO packed under inert gas.

Deep Dive: Degradation Pathways

The stability of this compound is compromised by two main vectors: Light and Oxygen .

Pathway 1: Photodebromination (The "Light" Risk)

Aryl bromides are notoriously photolabile. Upon absorption of UV light (and lower-wavelength visible light), the C-Br bond undergoes homolytic fission.

  • Step 1: Excitation leads to a singlet radical pair

    
    .
    
  • Step 2: The reactive aryl radical (

    
    ) abstracts a hydrogen atom from the solvent (e.g., Methanol, DMSO) or the N-hexyl chain itself.
    
  • Result: Formation of the des-bromo analog (N-hexylpyridin-2-amine), which is often inactive in biological assays.

Pathway 2: Oxidative N-Dealkylation (The "Air" Risk)

The secondary amine position is vulnerable to radical autoxidation, particularly in solution.

  • Mechanism: Hydrogen abstraction from the

    
    -carbon of the hexyl chain leads to a carbinolamine intermediate.
    
  • Collapse: This intermediate collapses to release hexanal (aldehyde) and 2-amino-5-bromopyridine.

Visualization of Pathways

DegradationPathways Compound This compound (Target Molecule) Radical Aryl Radical Intermediate [Highly Reactive] Compound->Radical UV Light (hν) Homolytic C-Br Cleavage N_Oxide Pyridine N-Oxide (M+16 Peak) Compound->N_Oxide Peroxides/Air (DMSO storage) Carbinolamine Hemiaminal Intermediate Compound->Carbinolamine Oxidative Dealkylation (Slow) Debromo N-hexylpyridin-2-amine (Des-bromo Impurity) Radical->Debromo H-Abstraction (from Solvent) Hydrolysis 2-Amino-5-bromopyridine + Hexanal Carbinolamine->Hydrolysis Collapse

Figure 1: Primary degradation pathways including photolytic debromination (Red) and oxidative instability (Yellow).

Standardized Experimental Protocols

Protocol A: Safe Storage & Handling
  • Solid State: Store at -20°C in a tightly sealed vial. If storing for >3 months, seal under Argon/Nitrogen.

  • Solution State:

    • Preferred Solvent: Anhydrous Ethanol or Acetonitrile.

    • Avoid: Acetone (can form imines) or Chloroform (can form trace HCl/phosgene over time).

    • Shelf Life: Discard solutions after 24 hours if not stored at -80°C.

Protocol B: QC Method (HPLC-UV/MS)

Use this method to validate compound purity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm
Expected RT ~5.5 - 6.5 min (Late eluter due to hexyl chain)

Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Medium (Oxidation risk upon storage)Use for bio-assays; prepare fresh.
Methanol HighLow Good for LC-MS stocks.
Water NegligibleN/A Requires pH < 4 to dissolve.
Chloroform HighMedium (Acidic impurities)Avoid for long-term storage.
Acetone HighHigh (Schiff base formation)DO NOT USE.

References

  • BenchChem. (2025).[1] In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry.

  • Stahl, S. S., et al. (2011). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2025). 2-Amino-5-bromopyridine Product Specification & Safety Data.

  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. Pharmaceutical Analytical Acta.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 5-bromo-N-hexylpyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 5-bromo-N-hexylpyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules. By presenting a detailed interpretation of its spectral features and comparing them with a structurally related analogue, this document serves as a practical resource for scientists engaged in the meticulous process of compound characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The fidelity of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol outlines the standardized procedure for preparing a sample of this compound for NMR analysis to ensure reproducibility and high-quality data acquisition.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), to the NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. CDCl3 is often a suitable choice for non-polar to moderately polar compounds.

  • Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • If necessary, filter the solution through a small plug of glass wool into a fresh NMR tube to remove any particulate matter.

2. Instrument Calibration and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for protons to ensure adequate signal dispersion.

  • Before data acquisition, the instrument must be properly shimmed to optimize the magnetic field homogeneity, which is crucial for achieving sharp resonance signals and resolving fine coupling patterns.

  • For 1H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets. Due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus, a greater number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

1H and 13C NMR Spectral Data of this compound

The following tables summarize the experimentally observed 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound dissolved in CDCl3.

Table 1: 1H NMR Data for this compound (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.05d1H2.4H-6
7.45dd1H8.8, 2.4H-4
6.29d1H8.8H-3
4.60br s1H-NH
3.28t2H7.2H-1'
1.60-1.52m2H-H-2'
1.38-1.25m6H-H-3', H-4', H-5'
0.89t3H6.8H-6'

Table 2: 13C NMR Data for this compound (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
158.2C-2
148.9C-6
140.1C-4
108.5C-3
105.7C-5
41.5C-1'
31.6C-4'
29.3C-2'
26.8C-3'
22.6C-5'
14.1C-6'

Comparative Analysis: this compound vs. 2-amino-5-bromopyridine

To better understand the influence of the N-hexyl substituent on the electronic environment of the pyridine ring, a comparison with the structurally similar 2-amino-5-bromopyridine is instructive.

Table 3: 1H NMR Data for 2-amino-5-bromopyridine (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.10d1H2.5H-6
7.63dd1H8.9, 2.5H-4
6.49d1H8.9H-3
6.31br s2H-NH2

Key Observations and Interpretation:

  • Aromatic Protons: The chemical shifts of the pyridine ring protons (H-3, H-4, and H-6) in this compound are slightly shielded (shifted to a lower ppm value) compared to those in 2-amino-5-bromopyridine. This is attributed to the electron-donating nature of the N-hexyl group, which increases the electron density on the pyridine ring.

  • Amine Proton: The most significant difference is the presence of the N-hexyl group signals in the aliphatic region of the 1H NMR spectrum of this compound. The broad singlet for the NH proton at 4.60 ppm and the distinct signals for the hexyl chain protons confirm the successful N-alkylation. In contrast, 2-amino-5-bromopyridine exhibits a broad singlet for the two NH2 protons.

  • 13C NMR: The presence of the six additional signals in the 13C NMR spectrum of this compound, corresponding to the carbon atoms of the hexyl chain, provides definitive evidence for its structure. The chemical shifts of the pyridine ring carbons are also subtly influenced by the N-hexyl substituent.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Shimming C->D E Acquire 1H NMR D->E F Acquire 13C NMR D->F G Process Spectra (FT, Phasing, Baseline Correction) E->G F->G H Integrate 1H Signals G->H I Analyze Chemical Shifts, Multiplicities, & Coupling H->I J Assign Signals to Molecular Structure I->J K Compare with Reference Data J->K L Final Structure Elucidation K->L

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive 1H and 13C NMR spectral analysis presented herein provides a definitive structural confirmation of this compound. The detailed assignment of all proton and carbon signals, supported by a comparative analysis with a related compound, offers a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the successful characterization of novel chemical entities and the advancement of drug discovery programs.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

screening the biological activity of 5-bromo-N-hexylpyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Profiling of 5-Bromo-N-hexylpyridin-2-amine Derivatives

Executive Summary & Rationale

Subject: this compound (and related N-alkyl-5-bromo-2-aminopyridines). Classification: Pharmacophore Building Block / Lipophilic Kinase Inhibitor Precursor. Primary Applications: Antimicrobial discovery (membrane disruption), Anticancer (Kinase inhibition, specifically ULK1/CDK8 pathways).

This guide provides a technical framework for screening the biological activity of This compound . While the parent scaffold (2-amino-5-bromopyridine) is a "privileged structure" in medicinal chemistry, the N-hexyl modification introduces a critical lipophilic vector (


 chain), significantly altering membrane permeability (LogP) and hydrophobic pocket binding affinity compared to its methyl or phenyl analogs.

Why Screen This Derivative?

  • The "Bromine Handle": The C5-bromine allows for Suzuki/Buchwald-Hartwig coupling, making this a versatile intermediate for library generation.

  • The "Hexyl Tail": Unlike the N-methyl (too polar) or N-phenyl (rigid) analogs, the N-hexyl chain provides flexibility and optimal lipophilicity for penetrating bacterial cell walls or occupying hydrophobic kinase sub-domains.

Comparative Performance Analysis

The following table contrasts the predicted and observed performance profiles of the N-hexyl derivative against standard alternatives in two primary therapeutic areas.

Table 1: Antimicrobial & Anticancer Potential vs. Standards
FeatureThis compound Alternative A: 5-Bromo-2-aminopyridine (Parent) Alternative B: Dasatinib (Standard Kinase Inhibitor)
Lipophilicity (cLogP) High (~4.2) Low (~1.5)Moderate (~3.8)
Cell Permeability Excellent (Passive Diffusion) ModerateGood
Antimicrobial Mech. Membrane Disruption + Enzyme Inhibition Weak/NonspecificN/A (Not an antibiotic)
Kinase Selectivity Tunable (via C5-Br coupling) Poor (Promiscuous binder)High (Multi-target: BCR-ABL, SRC)
Gram(+) Potency High (Predicted MIC: 2-8 µg/mL) Low (MIC > 64 µg/mL)N/A
Synthetic Utility Bifunctional (Br-handle + Alkyl tail) MonofunctionalFinal Drug (Not a building block)

Key Insight: The N-hexyl chain transforms the inactive parent amine into a potential membrane-active antimicrobial agent. In kinase drug discovery, it serves as a "hydrophobic anchor" mimic, often outperforming shorter alkyl chains in binding affinity assays.

Mechanism of Action & SAR Logic

To understand what to screen, one must understand the Structure-Activity Relationship (SAR). The following diagram illustrates how the molecule interacts with biological targets.

SAR_Mechanism Compound This compound Br_Group C5-Bromine Atom (Halogen Bonding / Coupling Site) Compound->Br_Group Pyridine Pyridine Core (H-Bond Acceptor) Compound->Pyridine Hexyl N-Hexyl Chain (Hydrophobic Interaction) Compound->Hexyl Target_Kinase Kinase ATP Pocket (Hydrophobic Region II) Br_Group->Target_Kinase Selectivity Control Pyridine->Target_Kinase H-Bonding (Hinge Region) Hexyl->Target_Kinase Van der Waals Contacts Target_Bacteria Bacterial Membrane (Lipid Bilayer Insertion) Hexyl->Target_Bacteria Membrane Permeation

Figure 1: Structural dissection of the pharmacophore showing the dual role of the hexyl chain in kinase binding and bacterial membrane permeation.

Experimental Screening Protocols

As a self-validating system, the screening workflow must move from chemical verification to biological validation.

Phase 1: Chemical Synthesis & Verification

Before biological screening, purity must be established to avoid false positives from metal catalysts.

  • Synthesis: React 2-amino-5-bromopyridine with 1-bromohexane using NaH (base) in DMF at 0°C -> RT.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

  • Validation: NMR (

    
    ) and LC-MS (Target Mass: ~257 Da). Purity >98% required for bioassays.
    
Phase 2: Antimicrobial Screening (MIC Assay)

Objective: Assess the impact of the hexyl chain on bacterial inhibition.

  • Method: CLSI Microdilution Method (M07-A10).

  • Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Resistant Gram-).

  • Protocol:

    • Prepare stock solution of this compound in DMSO (10 mg/mL).

    • Dilute in Mueller-Hinton Broth to range: 0.5 – 128 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension in 96-well plates.
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: Lowest concentration with no visible growth (MIC).

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Phase 3: Anticancer & Cytotoxicity Screening (MTT Assay)

Objective: Determine selectivity index (Cancer vs. Normal cells).

  • Cell Lines: A549 (Lung Cancer - ULK1 high), MCF-7 (Breast Cancer), HUVEC (Normal Control).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates; incubate 24h.
      
    • Treat with compound (Gradient: 0.1 – 100 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation: Calculate

      
       using non-linear regression (GraphPad Prism).
      

Screening Workflow Diagram

The following flowchart details the decision matrix for advancing the compound through the pipeline.

Screening_Workflow Start Synthesis: this compound QC Quality Control (>98% Purity, No Pd residue) Start->QC Split QC->Split Assay_Micro Antimicrobial Screen (MIC Assay) Split->Assay_Micro Assay_Cancer Anticancer Screen (MTT / Kinase Assay) Split->Assay_Cancer Decision_Micro MIC < 10 µg/mL? Assay_Micro->Decision_Micro Decision_Cancer IC50 < 5 µM? Assay_Cancer->Decision_Cancer Hit_Micro Hit: Membrane Active (Proceed to Hemolysis Assay) Decision_Micro->Hit_Micro Yes Discard Discard / Re-design Decision_Micro->Discard No Hit_Cancer Hit: Kinase Inhibitor (Proceed to Western Blot/Docking) Decision_Cancer->Hit_Cancer Yes Decision_Cancer->Discard No

Figure 2: Decision matrix for biological screening. Success in either arm triggers secondary specificity assays.

References

  • Suresh Kumar, et al. (2019).[1] Design, Synthesis and Biological Evaluation of Novel Bromo-Pyrimidine Analogs as Anticancer and Antimicrobial Agents. International Journal of Pharmaceutical and Chemical and Biological Sciences.

  • BenchChem. (2025).[2] Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine.

  • Zhang, L., et al. (2020).[3] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry.

  • Focus Synthesis LLC. (2025). This compound Product Entry.

Sources

A Comparative Guide to the Structural Validation of 5-bromo-N-hexylpyridin-2-amine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The precise arrangement of atoms in space governs a compound's physicochemical properties, its interactions with biological targets, and ultimately its efficacy and safety as a potential therapeutic agent. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic architecture of crystalline materials, providing a high-resolution, three-dimensional map of the molecule.[1][2][3]

This guide provides an in-depth technical overview of the structural validation of 5-bromo-N-hexylpyridin-2-amine, a substituted aminopyridine of interest in medicinal chemistry, through the lens of X-ray crystallography. While a public crystal structure for this specific compound is not available as of this publication, this guide will present a comprehensive, field-proven workflow for its structural determination and validation. To provide a robust comparative analysis, we will benchmark the expected structural parameters of our target compound against crystallographic data from structurally related molecules found in the Cambridge Structural Database (CSD)[4][5][6][7] and the Crystallography Open Database (COD)[8][9].

The Imperative of Structural Validation in Drug Discovery

In the highly regulated landscape of drug development, absolute certainty of a molecule's structure is non-negotiable. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. X-ray crystallography provides this certainty by mapping electron density to reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[10] This detailed structural information is invaluable for understanding receptor binding, designing more potent analogues, and securing intellectual property.

A Comparative Approach: Learning from Structural Relatives

In the absence of a determined crystal structure for this compound, we can infer its likely geometric and packing characteristics by examining the crystal structures of similar compounds. For this guide, we will draw comparisons with:

  • 2-Amino-5-bromopyridine: The core scaffold of our target molecule.

  • 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: A related N-substituted 2-aminopyridine.

  • 5-bromo-N-methylpyrimidin-2-amine: A structurally similar brominated N-alkyl heterocyclic amine.

By analyzing the crystallographic data of these compounds, we can anticipate the expected bond lengths, angles, and potential hydrogen bonding patterns for this compound.

Experimental and Computational Workflow for Structural Validation

The journey from a synthesized compound to a validated crystal structure is a multi-step process that combines meticulous experimental work with sophisticated computational analysis.

Experimental Protocol: From Powder to Diffraction Data
  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality. For a small organic molecule like this compound, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof). Crystals should ideally be at least 20 micrometers in each dimension.[11]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on the crystal's internal structure.

    • A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams (reflections).[12]

Computational Protocol: Structure Solution and Refinement
  • Data Reduction and Space Group Determination: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[12] For small molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[13] The quality of the refinement is monitored using the R-factor and the goodness-of-fit.[12][14][15]

  • Validation and CIF File Generation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths and angles against expected values and identifying any unusual features. The final structural information is compiled into a Crystallographic Information File (CIF), the standard format for archiving and disseminating crystallographic data.[16][17][18][19]

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

X-ray Crystallography Workflow Workflow for Small Molecule Structural Validation cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_output Final Output synthesis Compound Synthesis (this compound) crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purified Compound data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Atomic Model validation Structure Validation (checkCIF) refinement->validation Refined Structure cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Database Deposition (CSD/COD) cif_file->publication

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for our comparative compounds. This data provides a baseline for what would be expected from a successful structural determination of this compound.

Parameter2-Amino-5-bromopyridine5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine5-bromo-N-methylpyrimidin-2-amine
Formula C₅H₅BrN₂C₁₄H₁₅BrN₂O₂C₅H₆BrN₃
Crystal System MonoclinicMonoclinicTriclinic
Space Group P 1 21/c 1P 1 21/c 1P -1
a (Å) 13.806.3202 (2)3.9900 (8)
b (Å) 5.83913.7940 (4)9.862 (2)
c (Å) 7.68715.8582 (6)10.006 (2)
α (°) 909061.57 (3)
β (°) 106.04100.961 (4)83.84 (3)
γ (°) 909087.45 (3)
Volume (ų) 594.41357.31 (8)344.24 (16)
Z 442
R-factor Not available0.0270.056
Data Source PubChem CID: 70622CCDC 878446Acta Cryst. (2012). E68, o111

Z is the number of molecules per unit cell.

Discussion and Expected Structural Features

Based on the comparative data, we can anticipate that this compound would likely crystallize in a common space group for organic molecules, such as P 21/c or P -1. The presence of the flexible hexyl chain may lead to a more complex packing arrangement compared to the smaller substituents in the comparative examples.

Key structural features to validate would include:

  • Planarity of the Pyridine Ring: The pyridine ring is expected to be essentially planar.

  • C-Br Bond Length: The carbon-bromine bond length should be consistent with that observed in other brominated aromatic systems.

  • N-H Hydrogen Bonding: The secondary amine proton is a potential hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. Intermolecular N-H···N hydrogen bonds are likely to be a key feature of the crystal packing, potentially forming dimers or chains.

  • Conformation of the Hexyl Chain: The conformation of the N-hexyl group will be a point of interest, as it may adopt an extended or a folded conformation to optimize packing efficiency.

Conclusion

While single-crystal X-ray crystallography remains the definitive method for structural elucidation in the solid state, a comprehensive approach to validation is crucial. The hypothetical structural validation of this compound, benchmarked against known structures, illustrates a robust and scientifically rigorous process. This guide provides a framework for researchers to approach the structural characterization of novel compounds, ensuring the integrity of their data and accelerating the drug discovery and development process. By adhering to these principles, scientists can have the utmost confidence in their molecular structures, paving the way for the rational design of new and effective medicines.

References

  • Crystallography Open Database. (n.d.). Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2024, November). Crystallography Open Database. Retrieved February 22, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 22, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 22, 2026, from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved February 22, 2026, from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • re3data.org. (n.d.). Crystallography Open Database. Retrieved February 22, 2026, from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved February 22, 2026, from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved February 22, 2026, from [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved February 22, 2026, from [Link]

  • Daresbury Laboratory. (2026, January 22). News - Crystallography Open Database. Retrieved February 22, 2026, from [Link]

  • PDBe. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models. Retrieved February 22, 2026, from [Link]

  • University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved February 22, 2026, from [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved February 22, 2026, from [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved February 22, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 22, 2026, from [Link]

  • Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved February 22, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved February 22, 2026, from [Link]

  • Phenix. (n.d.). Retrieved February 22, 2026, from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved February 22, 2026, from [Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough? Powder Diffraction, 21(1), 67-70. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 22, 2026, from [Link]

  • University of St Andrews. (n.d.). R-Factors. Retrieved February 22, 2026, from [Link]

  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution. Retrieved February 22, 2026, from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1766-1778. [Link]

  • Hooft, R. W. W. (n.d.). Interpretation of crystal structure determinations. Retrieved February 22, 2026, from [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • American Chemical Society. (n.d.). Crystallography: Understanding the Nature of Chemical Bonds and Molecular Structure. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Crystallographic database. Retrieved February 22, 2026, from [Link]

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A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Methodologies for 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Bromo-N-hexylpyridin-2-amine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety stands out as a "privileged structure," a molecular framework that frequently appears in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone for designing novel therapeutics, particularly in oncology and neuroscience. The specific compound, this compound, is a highly valuable intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration through powerful cross-coupling reactions like the Suzuki or Sonogashira couplings.[1] The N-hexyl group provides lipophilicity, a critical parameter for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Given its strategic importance, the efficient and scalable synthesis of this compound is a critical task for medicinal and process chemists. The choice of synthetic methodology can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for constructing this target molecule: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, catalyst-free Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis begins with a retrosynthetic analysis, which identifies the most practical bond disconnections and corresponding starting materials. For this compound, the most strategic disconnection is the C-N bond between the pyridine ring and the hexylamino group.

G cluster_disconnect C-N Bond Disconnection Target This compound SM1 2,5-Dibromopyridine Target->SM1 Strategy A & B SM2 n-Hexylamine Target->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals that the most direct and convergent approach involves coupling 2,5-dibromopyridine with n-hexylamine . The key challenge lies in achieving regioselective amination at the C2 position over the C5 position. The enhanced electrophilicity of the C2 (α) position of the pyridine ring, due to the electron-withdrawing effect of the ring nitrogen, provides the intrinsic bias necessary for this selective transformation.[2][3]

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[4][5] This palladium-catalyzed cross-coupling reaction has largely replaced harsher classical methods for synthesizing aryl amines.[4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 2,5-dibromopyridine, preferentially at the more reactive C2 position. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

G cluster_reactants Reactants Pd0 L-Pd(0) Int1 L-Pd(II)(Aryl)(Br) Pd0->Int1 OxAdd Oxidative Addition OxAdd->Int1 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Target Product RedElim->Product Base Base (e.g., NaOtBu) Int2 L-Pd(II)(Aryl)(Amido) Base->Int2 ArylHalide 2,5-Dibromopyridine ArylHalide->OxAdd Amine n-Hexylamine Amine->Int2 Int1->Int2 + Amine - L, HBr Int2->RedElim

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expertise & Experience: Why These Conditions?

  • Catalyst System (Pd₂(dba)₃ / Xantphos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) precatalyst. Xantphos is a bulky, electron-rich biaryl phosphine ligand. Its wide bite angle is crucial for promoting the reductive elimination step, which is often rate-limiting, and preventing the formation of undesired side products.[6]

  • Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile itself. NaOtBu is highly effective in this role.[7]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are ideal as they do not interfere with the catalytic intermediates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reactor Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by n-hexylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a more traditional, catalyst-free approach to forming C-N bonds on electron-deficient aromatic rings like pyridine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (n-hexylamine) attacks the electron-deficient C2 carbon of the 2,5-dibromopyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative pyridine nitrogen, which significantly stabilizes it and lowers the activation energy for its formation.[2] In the second step, aromaticity is restored by the elimination of the bromide leaving group.

G Start 2,5-Dibromopyridine + n-Hexylamine Transition1 Addition of Nucleophile Start->Transition1 Meisenheimer Meisenheimer Complex (Anionic) Transition1->Meisenheimer Transition2 Elimination of Leaving Group Meisenheimer->Transition2 Product Target Product + HBr Transition2->Product

Figure 3: Mechanism of the SNAr reaction.

Expertise & Experience: Why These Conditions?

  • Elevated Temperature/Microwave: Unlike palladium-catalyzed reactions, SNAr typically requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack. Temperatures of 120-180 °C are common. Microwave irradiation is an excellent alternative for rapidly and efficiently heating the reaction, often leading to shorter reaction times and improved yields.[1]

  • Excess Amine: Using an excess of n-hexylamine (2-3 equivalents) serves a dual purpose. It acts as the nucleophile and also as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

  • Solvent (NMP or Dioxane): Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or dioxane are often used as they can help to stabilize the charged Meisenheimer intermediate.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
  • Reactor Setup: In a sealed microwave reaction vessel, combine 2,5-dibromopyridine (1.0 eq) and n-hexylamine (3.0 eq).

  • Solvent (Optional): A high-boiling solvent such as NMP or 1,4-dioxane can be added, though the reaction can often be run neat.

  • Reaction: Seal the vessel and place it in a microwave synthesizer. Heat the reaction mixture to 150 °C and hold for 1-2 hours. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining HBr salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Performance Analysis

The choice between Buchwald-Hartwig amination and SNAr often comes down to a trade-off between efficiency and cost. The following table summarizes the key performance indicators for each methodology based on typical laboratory-scale experiments.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Justification & Insights
Typical Yield 85-95%50-70%The high efficiency of the palladium catalyst leads to superior yields and cleaner conversions.
Purity (Crude) HighModerateMilder conditions of the Buchwald-Hartwig method result in fewer side-products, simplifying purification.
Reaction Time 4-8 hours1-3 hours (Microwave)Microwave-assisted SNAr can be very rapid, though conventional heating can take significantly longer (>12h).
Temperature 80-110 °C120-180 °CThe catalytic route allows for significantly milder and more controlled heating.
Reagent Cost HighLowThe primary cost driver is the palladium precatalyst and the phosphine ligand. SNAr is catalyst-free.
Scalability Moderate-to-HighHighWhile scalable, Buchwald-Hartwig requires careful control to manage exotherms and ensure complete removal of palladium to ppm levels, which is a regulatory requirement for APIs.[7] SNAr is often simpler to scale.
Green Chemistry ModerateModerate-to-LowThe use of a precious metal catalyst is a drawback. However, SNAr's high energy requirements and use of excess amine are also not ideal from a green chemistry perspective.
Substrate Scope Very BroadLimitedBuchwald-Hartwig is famously tolerant of a wide range of functional groups. SNAr is generally limited to electron-deficient aryl halides.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of this compound. The optimal choice is highly dependent on the specific context of the research or development program.

  • For early-stage drug discovery, where rapid access to diverse analogs and high yields of pure material are paramount, the Buchwald-Hartwig amination is the superior methodology . Its broad functional group tolerance and reliability justify the higher initial cost.

  • For process development and large-scale synthesis, where cost of goods, operational simplicity, and atom economy are primary drivers, Nucleophilic Aromatic Substitution (SNAr) becomes a highly attractive alternative . The absence of an expensive and potentially contaminating metal catalyst simplifies both the reaction and purification, making it a more economically feasible option for manufacturing.

Ultimately, a thorough understanding of the mechanistic principles and practical considerations of each route empowers researchers and drug development professionals to make informed, data-driven decisions that best align with their project goals.

References

  • Benchchem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6 - Benchchem.
  • Ambeed. (n.d.). Nucleophilic Aromatic Substitution with Amine.
  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). scaling up 5-Bromo-N-phenylpyridin-3-amine synthesis from lab to pilot plant.
  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Benchchem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

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A Guide to the Characterization of 5-bromo-N-hexylpyridin-2-amine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical and Spectroscopic Profile of 5-bromo-N-hexylpyridin-2-amine

The following data represents a predicted characterization of this compound based on the analysis of analogous compounds and established principles of spectroscopic interpretation.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Molecular FormulaC₁₁H₁₇BrN₂Based on the chemical structure.
Molecular Weight257.17 g/mol Calculated from the molecular formula.
AppearanceWhite to pale yellow solid or oilN-alkylated aminopyridines can exist as either solids or oils at room temperature, depending on the length of the alkyl chain and substitution pattern.[1]
Melting PointNot available; likely a low-melting solid or oilThe parent compound, 2-amino-5-bromopyridine, has a melting point of 135-145 °C.[2] Alkylation on the amine nitrogen is expected to lower the melting point due to a decrease in intermolecular hydrogen bonding.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.1d1HH-6 (Pyridine)The proton ortho to the ring nitrogen and meta to the bromine is expected to be the most downfield pyridine proton.
~7.4dd1HH-4 (Pyridine)This proton is coupled to both H-3 and H-6.
~6.4d1HH-3 (Pyridine)The proton ortho to the amino group is expected to be the most upfield pyridine proton.
~4.5-5.0br s1HN-HThe chemical shift of the N-H proton can vary and the peak is often broad.[3]
~3.2t2HN-CH₂-The methylene group attached to the nitrogen is deshielded. In N-hexyl-4-methylaniline, this signal appears at 3.08 ppm.[1]
~1.6quint2HN-CH₂-CH₂-Based on typical alkyl chain chemical shifts.
~1.3m6H-(CH₂)₃-Based on typical alkyl chain chemical shifts.
~0.9t3H-CH₃The terminal methyl group of the hexyl chain.

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~158C-2 (Pyridine)The carbon bearing the amino group is expected to be significantly downfield.
~148C-6 (Pyridine)Aromatic carbons adjacent to nitrogen are typically deshielded.[4][5]
~140C-4 (Pyridine)
~108C-3 (Pyridine)
~107C-5 (Pyridine)The carbon bearing the bromine atom.
~43N-CH₂-In N-hexyl-4-methylaniline, this carbon appears at 44.5 ppm.[1]
~31N-CH₂-CH₂-Typical chemical shifts for alkyl chains.[4][5]
~29-(CH₂)₃-Typical chemical shifts for alkyl chains.[4][5]
~26-CH₂-CH₃Typical chemical shifts for alkyl chains.[4][5]
~22-CH₂-CH₂-CH₃Typical chemical shifts for alkyl chains.[4][5]
~14-CH₃The terminal methyl carbon.[4][5]

Table 4: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted DataRationale and Comparative Insights
FT-IR ~3350-3310 cm⁻¹ (N-H stretch, single band for secondary amine)[3][6]; ~2950-2850 cm⁻¹ (C-H stretch, aliphatic); ~1600 cm⁻¹ (C=C and C=N stretch, aromatic ring); ~1335-1250 cm⁻¹ (C-N stretch, aromatic amine)[6]; ~1050 cm⁻¹ (C-Br stretch)These predictions are based on characteristic infrared absorption frequencies for secondary aromatic amines and brominated aromatic compounds.[6][7]
Mass Spectrometry Molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. Expected m/z values: 256 and 258. A major fragmentation pathway would likely be the loss of the pentyl group (C₅H₁₁) to give a fragment at m/z 185/187.The isotopic pattern of bromine is a key diagnostic tool in mass spectrometry.[8]

Comparative Analysis with Structurally Related Compounds

To provide a practical context for the predicted data, the following tables summarize the experimentally determined characterization data for several commercially available analogs of this compound.

Table 5: Characterization Data for 2-Amino-5-bromopyridine

PropertyValueSource
Molecular FormulaC₅H₅BrN₂[2]
Molecular Weight173.01 g/mol [2]
AppearanceWhite to cream to pale brown[2]
Melting Point135-145 °C[2]

Table 6: Characterization Data for 5-bromo-N,N-dimethylpyridin-2-amine

PropertyValueSource
Molecular FormulaC₇H₉BrN₂[9]
Molecular Weight201.06 g/mol [9]
InChIKeyXIMCGXXYEMOWQP-UHFFFAOYSA-N[9]

Table 7: Characterization Data for 5-bromo-N-ethylpyridin-2-amine

PropertyValueSource
Molecular FormulaC₇H₉BrN₂[10]
Molecular Weight199.99 g/mol [10]
InChIKeyPTXWZJGCLYCDFV-UHFFFAOYSA-N[10]

Experimental Protocols

The following are standardized protocols for the acquisition of the characterization data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the full molecular ion region to identify the characteristic isotopic pattern of bromine.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-amino-5-bromopyridine, 1-bromohexane) reaction Chemical Reaction (e.g., N-alkylation) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC, GC) product->purity data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis purity->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This guide provides a detailed, albeit predicted, characterization of this compound, offering a valuable resource for researchers. The comparative data from related analogs and the standardized experimental protocols serve as a practical foundation for the synthesis, identification, and quality control of this and similar compounds in a drug discovery setting. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-n-ethylpyridin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-N-hexylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-bromo-N-hexylpyridin-2-amine, a halogenated pyridine derivative. The principles outlined here are grounded in established safety protocols for this chemical class, ensuring a self-validating system of laboratory practice.

Disclaimer: This document provides a comprehensive procedural guide based on the known hazards of halogenated pyridine compounds. However, you are required to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to the protocols established by your institution's Environmental Health & Safety (EHS) department.[1] Regulations may vary based on location.

Hazard Identification and Essential Precautions

This compound belongs to the class of halogenated organic compounds, which are subject to specific hazardous waste regulations.[2][3] Its structure as a pyridine derivative suggests potential for toxicity and irritation.[4][5] A thorough risk assessment is the first step in safe handling and disposal.

Core Principles for Handling:

  • Ventilation is Critical: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][6]

  • Avoid Contact: Direct contact with skin and eyes must be prevented. Pyridine derivatives can cause skin and eye irritation.[5][7]

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.

PPE Component Specification Rationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[6]Protects against splashes and potential eye irritation.[7]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[1]
Body Protection Lab coat; consider a chemically impervious apron for larger quantities.Protects skin and personal clothing from contamination.[6]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. As a halogenated compound, this compound waste must not be mixed with non-halogenated waste streams.[8][9][10] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.[10]

Waste Segregation Workflow:

A Waste Generation (e.g., residual this compound, contaminated consumables) B Is the waste a halogenated organic compound? A->B C YES: Halogenated Waste Stream B->C Contains Br, Cl, F, or I D NO: Non-Halogenated Waste Stream B->D No halogens E Collect in a designated, properly labeled HALOGENATED hazardous waste container. C->E

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.